

4-Chloro-1H-Indazole Derivatives: Synthetic Architectures and Kinase Selectivity Profiles

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Compound of Interest

Compound Name: 3,5-Dibromo-4-chloro-1H-indazole

Cat. No.: B13840149

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Executive Summary

The 4-chloro-1H-indazole scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its unsubstituted or 5/6-substituted congeners due to its unique electronic and steric profile. While the indazole core is a classic bioisostere for the purine ring of ATP, the introduction of a chlorine atom at the C4 position provides a critical "molecular handle." This modification modulates the pKa of the N1-proton, enhances lipophilicity (logP), and frequently targets the gatekeeper regions or hydrophobic pockets of serine/threonine kinases, most notably Hematopoietic Progenitor Kinase 1 (HPK1) and ERK1/2.

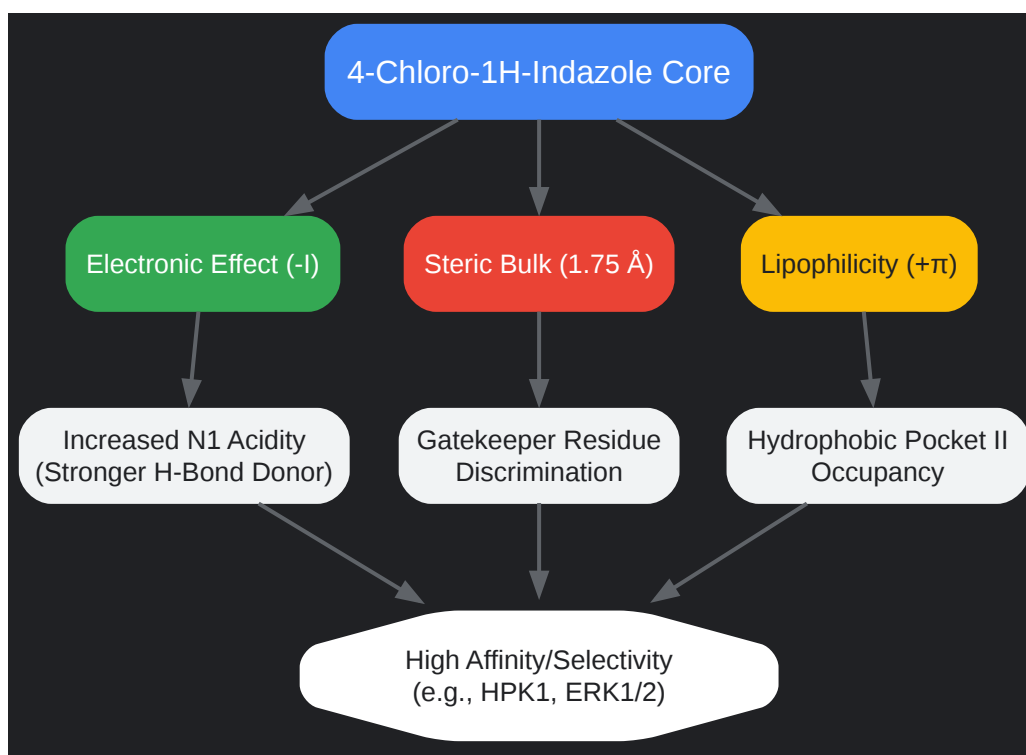
This guide synthesizes the structural rationale, industrial-scale synthetic routes, and therapeutic applications of 4-chloro-1H-indazole derivatives, providing self-validating protocols for their generation and assessment.

Part 1: The Pharmacophore – Why C4-Chlorine?

In kinase drug discovery, the "hinge-binding" region is often crowded. The 4-chloro-1H-indazole scaffold offers three distinct advantages over the 4-H or 4-F analogues:

- **Steric Occlusion & Selectivity:** The C4-position acts as a gatekeeper probe. The chlorine atom (Van der Waals radius $\sim 1.75 \text{ \AA}$) is significantly larger than hydrogen (1.2 \AA) or fluorine (1.47 \AA). This bulk allows the scaffold to achieve selectivity by clashing with larger gatekeeper residues in off-target kinases while fitting into the pockets of targets like HPK1 or LRRK2 that possess smaller or flexible gatekeeper residues.
- **Electronic Modulation:** The inductive electron-withdrawing effect (-I) of the chlorine at C4 reduces the electron density of the pyrazole ring. This increases the acidity of the N1 proton (lowering pKa), potentially strengthening hydrogen bond donor capability to the hinge region backbone (e.g., Glu residues).
- **Lipophilic Vector:** The C4-Cl bond vector points into the hydrophobic II region (back pocket) of many kinase active sites, facilitating high-affinity hydrophobic interactions that are unavailable to the unsubstituted parent compound.

Visualization: The C4-Selectivity Logic



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Figure 1: Mechanistic rationale for the 4-chloro substitution in kinase inhibitor design.

Part 2: Synthetic Architectures

Synthesizing the 4-chloro-1H-indazole core requires navigating regioselectivity issues. Direct chlorination of indazole yields a mixture of 3-, 5-, and 7-chloro isomers, making de novo ring construction the preferred industrial strategy.

Method A: The Modified Jacobson Cyclization (Scalable)

This is the standard route for generating the unsubstituted 4-chloro core. It relies on the diazotization of substituted anilines.

- Precursor: 3-chloro-2-methylaniline.[\[1\]](#)
- Mechanism: Acetylation protection

Nitrosation (formation of N-nitroso intermediate)

Intramolecular cyclization

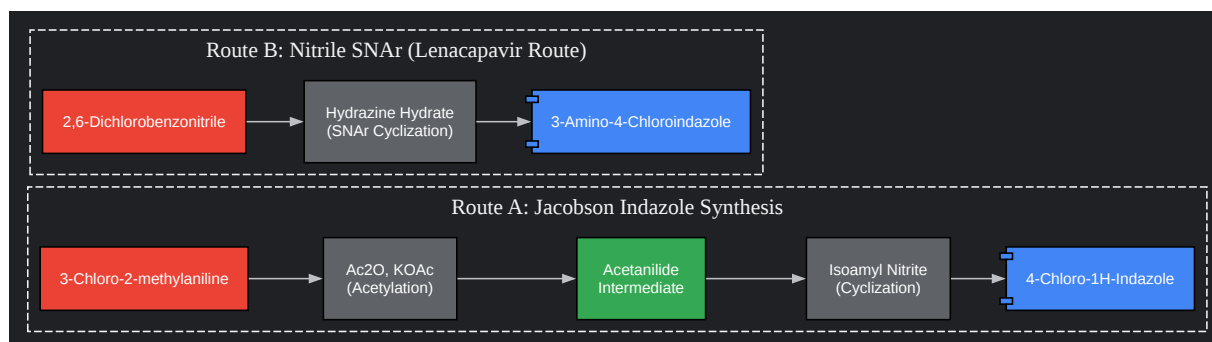
Hydrolysis.

Method B: S_NAr Cyclization (High Functionality)

Used when a C3-amino handle is required (e.g., for Lenacapavir intermediates or further coupling).

- Precursor: 2,6-dichlorobenzonitrile.[\[2\]](#)
- Mechanism: Hydrazine acts as a dinucleophile. The first attack displaces the ortho-chlorine; the second attacks the nitrile to close the ring.

Visualization: Synthetic Workflow



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Figure 2: Two primary industrial routes for 4-chloroindazole synthesis.

Part 3: Therapeutic Case Study – HPK1 Inhibition[3][4][5]

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[3][4][5][6] Inhibiting HPK1 is a high-priority strategy in immuno-oncology (IO) to "release the brakes" on the immune system.

The Selectivity Challenge

HPK1 shares high homology with MAP4K family members and JAK1. Off-target inhibition of JAK1 is deleterious.

- Solution: 4-chloro-1H-indazole derivatives (often "reverse indazoles" where the scaffold is linked via C3) exploit a specific interaction with Asp101.
- Mechanism: The 4-chloro group orients the molecule such that the indazole NH forms a critical hydrogen bond or salt bridge (in amino-derivatives) with Asp101, a residue distinct in HPK1 compared to homologous kinases.

Comparative Potency Data

The following table illustrates the impact of the 4-chloro substitution in HPK1 inhibitor series (data synthesized from J. Med. Chem. and recent patent literature [1, 2]).

Compound ID	Scaffold Substitution	HPK1 IC50 (nM)	JAK1 IC50 (nM)	Selectivity Ratio (JAK1/HPK1)
Ref-1	Unsubstituted (4-H)	45	120	2.6x
Ref-2	4-Fluoro	18	90	5x
Target-A	4-Chloro	1.1	>1000	>900x
Ref-3	5-Chloro	120	85	0.7x (Loss of selectivity)

Analysis: The 4-chloro substitution (Target-A) provides a >40-fold increase in potency and a massive gain in selectivity compared to the unsubstituted core. Moving the chlorine to position 5 (Ref-3) destroys activity, confirming the strict spatial requirement at the C4 vector.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-Indazole (Route A)

Validation: This protocol ensures the removal of the 3-chloro regioisomer which may form if the starting material is impure.

Materials:

- 3-Chloro-2-methylaniline (10.0 g, 70.6 mmol)
- Acetic anhydride (20.0 mL)[1]
- Potassium acetate (8.3 g)[1]
- Isopentyl nitrite (18.9 mL)[1]
- Lithium hydroxide (LiOH)[1]

Procedure:

- Acetylation: Dissolve 3-chloro-2-methylaniline and KOAc in CHCl₃ (120 mL). Cool to 0°C. Add acetic anhydride dropwise. Stir at 25°C for 1 hour. Checkpoint: LCMS should show M+43 mass shift.
- Cyclization: Heat the mixture to 60°C. Add isopentyl nitrite dropwise. Stir overnight. The solution will turn orange/brown.
- Hydrolysis: Cool to 0°C. Add THF (150 mL) and water (75 mL). Add LiOH (20.7 g) to remove the acetyl group from the N1 position (which may remain after cyclization). Stir for 3 hours.
- Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO₄.
- Purification: If necessary, recrystallize from toluene.
- Validation:
 - ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J=1 Hz, 1H, H-3), 7.33 (d, J=8 Hz, 1H), 7.31 (t, 1H), 7.17 (dd, 1H).^[1] Note: The singlet at 8.18 ppm is characteristic of the C3-H.

Protocol 2: HPK1 Kinase Activity Assay (LanthaScreen™)

Validation: Uses a FRET-based readout to confirm binding affinity of the synthesized derivative.

Reagents:

- Recombinant HPK1 (h) (Invitrogen)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- Test Compound (4-chloro-1H-indazole derivative)^{[1][2][7]}

Workflow:

- Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO.
- Incubation: In a 384-well plate, mix:
 - 5 μ L of HPK1 enzyme (2 nM final)
 - 5 μ L of Tracer 236 (10 nM final) + Eu-anti-GST Antibody (2 nM final)
 - 50 nL of Compound.
- Reaction: Incubate for 60 minutes at Room Temperature (20-25°C).
- Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
- Calculation: Calculate TR-FRET emission ratio (665/615). Plot vs. $\log[\text{Compound}]$ to determine IC50.

Part 5: Future Outlook

The 4-chloro-1H-indazole scaffold is evolving beyond simple kinase inhibition. Emerging trends include:

- PROTACs: Using the 4-chloroindazole moiety as the warhead for Proteolysis Targeting Chimeras, specifically degrading HPK1 rather than just inhibiting it.
- Covalent Inhibitors: Functionalizing the C3 position with acrylamides while maintaining the C4-Cl for orientation, targeting cysteines in the ATP pocket.

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